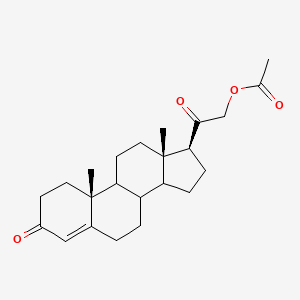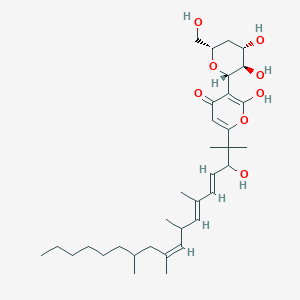
德克萨奈比诺
描述
Dexanabinol, also known as HU-211 or ETS2101, is a synthetic cannabinoid derivative in development by e-Therapeutics plc . It is the “unnatural” enantiomer of the potent cannabinoid agonist HU-210 . Unlike other cannabinoid derivatives, HU-211 does not act as a cannabinoid receptor agonist, but instead as an NMDA antagonist .
Synthesis Analysis
Dexanabinol has been synthesized through various methods. For instance, a scalable total synthesis of axially-chiral cannabinols (ax-CBNs), which are unnatural and unknown isomers of cannabinol (CBN), has been reported . Glycinate ester-type water-soluble derivatives of dexanabinol were synthesized and evaluated as prodrugs or congeners .Molecular Structure Analysis
Dexanabinol has a molecular formula of C25H38O3 . It belongs to the class of organic compounds known as 2,2-dimethyl-1-benzopyrans, which are organic compounds containing a 1-benzopyran moiety that carries two methyl groups at the 2-position .Physical And Chemical Properties Analysis
Dexanabinol has an average mass of 386.576 Da and a monoisotopic mass of 386.282095084 Da . More detailed physical and chemical properties were not found in the retrieved data.科学研究应用
德克萨奈比诺:科学研究应用的综合分析
癌症治疗: 德克萨奈比诺已在临床试验中评估其在治疗脑癌和实体瘤方面的潜力。 它已通过静脉注射和口服给药进行研究,目前正在进行的研究旨在确定其在对抗各种癌症(包括肝细胞癌和胰腺癌)方面的疗效 .
神经保护: 研究表明,德克萨奈比诺在低浓度下具有神经保护作用。 它已使用大鼠外周神经的微生理模型(称为神经芯片)进行测试,以防止某些治疗的 neurotoxic 效应 .
抗炎剂: 德克萨奈比诺抑制 NFκB 核转运以及 IκB 的磷酸化和降解的能力表明其可用作抗炎剂。 这可能潜在地减少 NFκB 的转录活性及其靶基因 mRNA 的积累 .
CNS 药代动力学: 研究还集中在德克萨奈比诺的中枢神经系统 (CNS) 药代动力学方面,评估其安全性概况以及它在 CNS 中的处理方式。 这对理解其潜在的治疗应用至关重要 .
抗肿瘤剂: 选择它作为抗肿瘤剂进行研究是基于它能够抑制肿瘤生长和存活中涉及的关键通路,使其成为肿瘤学进一步研究的候选药物 .
法律地位和监管: 了解德克萨奈比诺的法律地位和监管对于其在科学研究中的应用至关重要,因为它会影响其可用性和可进行的研究范围 .
作用机制
Target of Action
Dexanabinol, also known as HU-211, is a synthetic cannabinoid derivative . Instead, it primarily targets the N-methyl-D-aspartate (NMDA) receptors and Tumor Necrosis Factor (TNF) . The NMDA receptors play a crucial role in controlling synaptic plasticity and memory function, while TNF is a cell signaling protein (cytokine) involved in systemic inflammation .
Mode of Action
Dexanabinol acts as a non-competitive antagonist of the NMDA receptors . This means it binds to a site on the receptor distinct from the active site, inhibiting the receptor’s activity without blocking the receptor itself . Additionally, Dexanabinol has been found to inhibit the activity of nuclear factor kappa B (NF-kB), which plays a key role in regulating the immune response to infection .
Biochemical Pathways
It’s known that by antagonizing nmda receptors and inhibiting nf-kb, dexanabinol can impact a variety of cellular processes, including neuronal signaling and immune response .
Pharmacokinetics
The pharmacokinetics of Dexanabinol have been studied in clinical trials. It was found that Dexanabinol displays a rapid half-life (t ½α) of 2–3 minutes and a slow half-life (t ½β) of 8.5–9.5 hours . Systemic exposure to Dexanabinol increased with dosage, and the compound was present in appreciable levels in the cerebrospinal fluid (CSF), implying the possibility of exposure of intracranial tumors to the drug .
Result of Action
Dexanabinol’s action results in neuroprotective and anticonvulsant effects . By antagonizing NMDA receptors, it can help regulate neuronal signaling and potentially protect neurons from damage . Its inhibition of NF-kB suggests potential anti-inflammatory effects .
Action Environment
The action of Dexanabinol can be influenced by various environmental factors. For instance, its pharmacokinetics and efficacy can be affected by the method of administration . In clinical trials, Dexanabinol was administered via a 3-hour intravenous infusion
安全和危害
Dexanabinol has been tested in clinical trials for safety. It was administered weekly by intravenous infusion and was found to be safe and well-tolerated up to 28 mg/kg in brain cancer patients . The most common drug-related toxicities were the depressed level of consciousness and lightheadedness, diarrhea, itching, fatigue, chest discomfort, and tingling in the mouth .
属性
IUPAC Name |
(6aS,10aS)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O3/c1-6-7-8-9-12-24(2,3)18-14-21(27)23-19-13-17(16-26)10-11-20(19)25(4,5)28-22(23)15-18/h10,14-15,19-20,26-27H,6-9,11-13,16H2,1-5H3/t19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQJFGMEZBFMNV-PMACEKPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)(C)C1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(C)(C)C1=CC(=C2[C@H]3CC(=CC[C@@H]3C(OC2=C1)(C)C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40150235 | |
| Record name | Dexanabinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40150235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
112924-45-5 | |
| Record name | Dexanabinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112924-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dexanabinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112924455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dexanabinol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06444 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dexanabinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40150235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 112924-45-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEXANABINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6VT8U5372 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















